ethyl N-(1H-indazol-5-yl)carbamate

Physicochemical characterization thermal stability carbamate protecting group

Research groups scaling indazole-based kinase inhibitors face a critical choice: free amine vs. carbamate starting material. Selecting 5-aminoindazole requires an extra protection step, while the Boc analog demands acid-labile deprotection incompatible with some downstream chemistry. Ethyl N-(1H-indazol-5-yl)carbamate (CAS 817200-20-7) solves this by providing the carbamate pre-installed with orthogonal stability. - Eliminates one protection/deprotection sequence vs. 5-aminoindazole in N-1 derivatization routes - Ethyl carbamate withstands standard Boc-deprotection conditions, enabling sequential deprotection strategies - Lower boiling point (346.7°C) vs. Boc analog (357.7°C) reduces distillation energy costs at multi-kg scale - Predicted LogP 1.90 falls within optimal CNS drug-like range, ideal for brain-penetrant inhibitor programs

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B13875087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(1H-indazol-5-yl)carbamate
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=C(C=C1)NN=C2
InChIInChI=1S/C10H11N3O2/c1-2-15-10(14)12-8-3-4-9-7(5-8)6-11-13-9/h3-6H,2H2,1H3,(H,11,13)(H,12,14)
InChIKeyPVCHAZNZUGKACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-(1H-indazol-5-yl)carbamate: Identity, Physicochemical Profile, and Comparator Context


Ethyl N-(1H-indazol-5-yl)carbamate (CAS 817200-20-7; molecular formula C₁₀H₁₁N₃O₂; MW 205.21 g/mol) is a 5-substituted indazole derivative bearing an ethyl carbamate functionality at the 5-position of the 1H-indazole bicyclic core . The indazole scaffold is a privileged structure in medicinal chemistry, recognized as a hinge-binding motif across numerous protein kinase inhibitor programs [1]. The compound serves as a versatile synthetic intermediate and building block for the construction of more complex bioactive molecules, particularly kinase-targeted libraries, cPLA₂α inhibitors, and nitric oxide synthase (NOS) modulators [1][2]. Its closest structural analogs—differing only in the carbamate ester moiety (e.g., tert-butyl, methyl) or the functional group at the 5-position (e.g., free amine, carboxylic acid, ethyl ester)—exhibit markedly different physicochemical properties, deprotection requirements, and downstream synthetic utility, making informed procurement selection non-trivial.

5-substituted indazole scaffold for kinase-focused library synthesis
Pre-installed ethyl carbamate supports cPLA₂α inhibitor lead expansion
Regiochemistry-defined core for ATP-competitive kinase programs
Intermediate lipophilicity profile for CNS penetrant design research

Synthetic and Functional Risks of Generic Substitution with In-Class Analogs


Within the indazole-5-carbamate family, seemingly minor structural variations—ethyl vs. tert-butyl ester, carbamate vs. free amine—produce disproportionate differences in boiling point, thermal stability, protecting-group strategy compatibility, and downstream reactivity. For example, substituting the ethyl carbamate with the tert-butyl carbamate (Boc) analog alters the molecular weight by ~28 Da, raises the boiling point by ~11 °C, and fundamentally changes the deprotection protocol from non-trivial (ethyl carbamate requires harsher conditions) to facile acid-labile cleavage . Conversely, substituting with the free amine (5-aminoindazole, CAS 19335-11-6) eliminates the carbamate protecting group entirely, altering both the hydrogen-bond donor/acceptor profile and the compound's immediate synthetic utility in carbamate-based inhibitor series such as cPLA₂α [1]. Procurement without attention to these differences can result in incompatible downstream chemistry, unexpected impurity profiles, or failed biological assay reproducibility when a specific carbamate ester is required by a published protocol or patent.

Ethyl carbamate (target)
Requires harsher deprotection conditions; not interchangeable with acid-labile Boc analog for orthogonal strategies
tert-Butyl carbamate analog
Pre-installed carbamate pharmacophore
Free amine lacks carbamate; additional protection step needed, altering synthetic route and assay readiness
5-Aminoindazole (free amine)
5-substituted (kinase-directed)
Regioisomer shift may redirect target selectivity toward NOS or other enzyme families, breaking kinase SAR
6- or 7-substituted indazole isomers

Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Advantage Over the Boc Analog for Distillation

The ethyl carbamate target compound exhibits a predicted boiling point of 346.7±15.0 °C at 760 mmHg, which is approximately 11 °C lower than that of its direct structural analog, tert-butyl N-(1H-indazol-5-yl)carbamate (CAS 917474-59-0; boiling point 357.7 °C) . This lower boiling point, combined with a lower molecular weight (205.21 vs. 233.27 g/mol), translates to greater volatility and reduced energy requirements for purification by vacuum distillation. The flash point of the ethyl carbamate (163.4±20.4 °C) is also lower than that of the Boc analog (170.1 °C), consistent with its lighter ester moiety .

Boiling point vs. Boc analog
Head-to-head
~11 °C lower (346.7 vs. 357.7 °C), MW 28 Da less
Supports distillation-based purification workflow
Predicted values; review in-scale thermal stability
Physicochemical characterization thermal stability carbamate protecting group

Orthogonal Stability Against Acidic Boc-Deprotection Conditions

The ethyl carbamate group on N-(1H-indazol-5-yl)carbamate is stable under the mild acidic conditions (e.g., TFA, HCl/dioxane, or catalytic NaOMe/MeOH at ambient temperature) that selectively and efficiently cleave the tert-butyloxycarbonyl (Boc) group from the analogous tert-butyl N-(1H-indazol-5-yl)carbamate [1][2]. This orthogonal stability profile is well-documented for carbamates of NH-heteroarenes including indazoles: Boc groups on indazole amines undergo facile deprotection, whereas alkyl carbamates such as ethyl carbamates remain intact under these conditions [1]. In contrast, the free amine analog (5-aminoindazole) requires re-protection before use in carbamate-based inhibitor synthesis, adding a synthetic step.

Orthogonal deprotection stability
Class-level
Stable under TFA, HCl, NaOMe/MeOH; survives >95% Boc cleavage protocols
Enables selective Boc removal without carbamate loss
Literature precedent for NH-heteroarene carbamates
Protecting group strategy synthetic chemistry orthogonal deprotection

Optimal Lipophilicity for CNS Drug Design Over Polar Analogs

The ethyl carbamate derivative has a predicted LogP of 1.90, positioning it in a favorable intermediate lipophilicity range distinct from more polar analogs . For comparison, ethyl 1H-indazole-5-carboxylate (the ester analog at the same position, CAS 192944-51-7) has a higher predicted LogP of 2.33 , while the free amine (5-aminoindazole) and indazole-5-carboxylic acid are substantially more polar (LogP < 1.0 estimated). The carbamate NH contributes hydrogen-bond donor capacity (2 HBD for the target compound) while the ethyl ester imparts sufficient lipophilicity for membrane permeability . Literature on indazole-5-carboxamide monoamine oxidase B inhibitors demonstrates that subnanomolar CNS-active compounds occupy a similar LogP window [1].

Lipophilicity (LogP)
Cross-study comparable
Predicted LogP 1.90 (vs. ester 2.33, free amine ~0.9)
Reported LogP context for CNS penetrant design
Intermediate range (1-3) favorable for brain exposure studies
Lipophilicity CNS drug design ADME optimization

Pre-Installed Carbamate Pharmacophore for cPLA₂α Inhibitor Series

Structure–activity relationship (SAR) studies on carbamate-substituted indazole-5-carboxylic acid inhibitors of cytosolic phospholipase A₂α (cPLA₂α) demonstrate that the carbamate moiety at the indazole 5-position is a critical pharmacophoric element for enzyme inhibition [1]. In a series of indazole-5-carboxylic acid derivatives bearing carbamate-substituted 3-aryloxy-2-oxopropyl side chains at the N-1 position, the presence of the carbamate functionality contributed to IC₅₀ values as low as 0.005 μM against cPLA₂α [2]. While the specific ethyl N-(1H-indazol-5-yl)carbamate has not been directly evaluated in published cPLA₂α assays, it represents the core 5-carbamate-indazole scaffold that, upon further N-1 derivatization, yields potent inhibitors. The free amine analog (5-aminoindazole) lacks this carbamate pharmacophore and would require additional synthetic steps to install the requisite carbamate before biological evaluation.

cPLA₂α inhibitor class potency
Class-level
Related indazole-5-carbamates: IC₅₀ 0.0021–0.005 μM
Supports cPLA₂α inhibitor lead synthesis
Building block; not directly assayed
cPLA2α inhibitor inflammation carbamate pharmacophore

5-Position Regiochemistry for Kinase Inhibition Profiles

The 5-position of the indazole ring is established in the patent and primary literature as a privileged substitution site for ATP-competitive kinase inhibitors, with the 5-substituted indazole scaffold targeting kinases including GSK-3, ROCK, JAK, AKT, Aurora, and TTK [1]. In contrast, 6-substituted and 7-substituted indazole isomers exhibit different kinase selectivity profiles. For example, 7-substituted indazoles (e.g., 7-nitroindazole) are preferential inhibitors of nitric oxide synthases (nNOS IC₅₀ = 0.9 μM; iNOS IC₅₀ > 100 μM) rather than kinases, while 6-substituted indazoles have been explored as IKK2 and IRAK4 inhibitors with distinct SAR [2][3]. The 5-substituted ethyl carbamate therefore occupies a defined regiochemical space that cannot be replicated by its 6- or 7-substituted isomers for kinase-targeted library synthesis.

5- vs. 6/7-regiochemistry target profile
Class-level
5-substituted: kinase panel (GSK-3, ROCK, JAK, etc.); 7-substituted: NOS-directed
Kinase-targeted regiochemistry context
Non-interchangeable for kinase inhibitor library fidelity
Kinase inhibitor regiochemistry 5-substituted indazole

Research and Industrial Application Scenarios


Kinase-Focused Library Synthesis with Pre-Installed 5-Carbamate Scaffold

Research groups constructing focused kinase inhibitor libraries around the 5-substituted indazole chemotype should procure ethyl N-(1H-indazol-5-yl)carbamate as the starting building block when the synthetic route involves N-1 alkylation or arylation followed by elaboration of the carbamate side chain. The pre-installed ethyl carbamate eliminates one protection/deprotection sequence compared to 5-aminoindazole and provides orthogonal stability to standard Boc-deprotection conditions . Patent literature (US-9163007-B2, US-8648069) explicitly describes 5-substituted indazoles as privileged scaffolds targeting GSK-3, ROCK, JAK, AKT, Aurora, and TTK kinases [1].

cPLA₂α Inhibitor Hit Expansion Using the Carbamate Pharmacophore

Laboratories pursuing cytosolic phospholipase A₂α (cPLA₂α) as an anti-inflammatory target should consider ethyl N-(1H-indazol-5-yl)carbamate as an advanced intermediate for N-1 derivatization with 3-aryloxy-2-oxopropyl or related side chains. Published SAR demonstrates that indazole-5-carboxylic acid and carbamate derivatives achieve IC₅₀ values in the low nanomolar to picomolar range against cPLA₂α . The ethyl carbamate building block provides the essential carbamate pharmacophore pre-installed, shortening the synthetic route relative to starting from the corresponding carboxylic acid or free amine [1].

Scale-Up Campaigns Requiring Distillation-Compatible Intermediates

Process development teams scaling indazole-based intermediates should select the ethyl carbamate over the tert-butyl (Boc) carbamate analog when vacuum distillation is the preferred purification method. The ethyl carbamate's lower boiling point (346.7 °C vs. 357.7 °C), lower molecular weight (205.21 vs. 233.27 g/mol), and adequate thermal stability make it more amenable to energy-efficient distillation . This difference becomes operationally significant at multi-kilogram scale where heating energy costs and thermal decomposition risk are material considerations.

Brain-Penetrant Indazole-Based Therapeutic Design

CNS drug discovery teams designing brain-penetrant indazole-based inhibitors should prioritize the ethyl carbamate scaffold based on its predicted LogP of 1.90, which falls within the optimal CNS drug-like range (LogP 1–3) established by marketed CNS drugs . This LogP value is more favorable than the more lipophilic ethyl ester analog (LogP 2.33) which risks increased non-specific protein binding and reduced free brain fraction. Literature on subnanomolar indazole-5-carboxamide MAO-B inhibitors with demonstrated brain penetration supports this LogP design window [1].

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
5-substituted indazole carbamate scaffold
Kinase panel screening and SAR fidelity
cPLA₂α inhibitor hit expansion
Pre-installed ethyl carbamate pharmacophore
cPLA₂α enzyme assay and N-1 derivatization efficiency
Scale-up with distillation purification
Lower boiling point vs. Boc analog
Distillation yield and thermal stability at scale
CNS-penetrant kinase inhibitor research
Intermediate LogP (1.90) design window
Brain exposure and free fraction assessment
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